molecular formula C21H17F2N3O3 B2771960 5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326876-77-0

5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2771960
CAS No.: 1326876-77-0
M. Wt: 397.382
InChI Key: UGAWNTNMBYILEY-UHFFFAOYSA-N
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Description

5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and methoxy groups in its structure suggests enhanced metabolic stability and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: This can be done by reacting 3,4-dimethoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrazine core: The intermediate pyrazole is then subjected to cyclization with a suitable reagent, such as a halogenated benzyl compound, under basic conditions.

    Introduction of the difluorobenzyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3,5-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c1-28-19-4-3-14(9-20(19)29-2)17-11-18-21(27)25(5-6-26(18)24-17)12-13-7-15(22)10-16(23)8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAWNTNMBYILEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC(=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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